molecular formula C18H22N2O2S B6956944 N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B6956944
M. Wt: 330.4 g/mol
InChI Key: GEPUYWHBVGMMND-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic organic compound with a complex structure that includes a methoxyphenyl group, a cyclopentyl ring, and a thiazole carboxamide moiety

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-12-16(23-13(2)19-12)17(21)20-18(10-4-5-11-18)14-6-8-15(22-3)9-7-14/h6-9H,4-5,10-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPUYWHBVGMMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2(CCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea in the presence of a base.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a methylating agent like dimethyl sulfate or methyl iodide.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the thiazole carboxylic acid with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, where reactions are carried out in a continuous stream rather than batch processes, allowing for better control over reaction conditions and improved safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the carboxamide group, potentially yielding thiazolidine or amine derivatives.

    Substitution: The aromatic methoxy group can be substituted by nucleophiles under appropriate conditions, leading to various substituted phenyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Thiazolidine or amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may lend itself to the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action of N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and carboxamide group are likely involved in hydrogen bonding and other interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethyl-1,3-thiazole-4-carboxamide: A closely related compound with a slight variation in the position of the carboxamide group.

    N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide: An analog where the thiazole ring is replaced by an oxazole ring.

Uniqueness

N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring, in particular, may enhance its binding affinity and specificity for certain biological targets compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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